

# A Head-to-Head Battle in Newly Diagnosed Multiple Myeloma: VRd vs. KRd

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Triplet Therapies for Researchers and Clinicians

The treatment landscape for newly diagnosed multiple myeloma (NDMM) has been significantly shaped by the advent of proteasome inhibitors and immunomodulatory drugs. The combination of bortezomib, lenalidomide, and dexamethasone (VRd) has long been a standard of care. However, the introduction of the second-generation proteasome inhibitor, carfilzomib, in the combination of carfilzomib, lenalidomide, and dexamethasone (KRd), has prompted rigorous clinical investigation to determine the optimal frontline therapy. This guide provides a detailed comparison of the clinical trial results for VRd and KRd in NDMM, presenting key efficacy and safety data, experimental protocols, and visual representations of the therapeutic landscape.

## Efficacy Outcomes: A Tale of Two Proteasome Inhibitors

The primary evidence comparing VRd and KRd in NDMM comes from the landmark Phase 3 ENDURANCE (E1A11) trial. This study randomized 1087 patients with newly diagnosed standard and intermediate-risk multiple myeloma to receive either VRd or KRd.[1] The long-term follow-up of this trial, with a median of nearly six years, demonstrated no significant difference in the primary endpoint of progression-free survival (PFS) between the two arms.[1]

A retrospective, single-center study also evaluated the outcomes of VRd and KRd in 389 NDMM patients, including those with high-risk cytogenetics.[2][3] In this real-world analysis, KRd was associated with improved PFS, particularly in high-risk patients.[2][3]



| Efficacy<br>Endpoint                              | VRd         | KRd         | Trial/Study            | Citation |
|---------------------------------------------------|-------------|-------------|------------------------|----------|
| Median<br>Progression-Free<br>Survival (PFS)      | 41.9 months | 44.6 months | ENDURANCE              | [1]      |
| 5-Year<br>Progression-Free<br>Survival (PFS)      | 56%         | 67%         | Retrospective<br>Study | [2][3]   |
| 5-Year PFS<br>(Standard Risk)                     | 68%         | 75%         | Retrospective<br>Study | [2]      |
| Median PFS<br>(High Risk)                         | 41 months   | 70.9 months | Retrospective<br>Study | [2][3]   |
| 5-Year Overall<br>Survival (OS)                   | 80%         | 90%         | Retrospective<br>Study | [3]      |
| 5-Year OS<br>(Standard Risk)                      | 87%         | 93%         | Retrospective<br>Study | [2]      |
| 5-Year OS (High<br>Risk)                          | 69%         | 88%         | Retrospective<br>Study | [2][3]   |
| Overall<br>Response Rate<br>(ORR)                 | 83%         | 86%         | ENDURANCE              | [4]      |
| Very Good<br>Partial Response<br>(VGPR) or Better | 43%         | 49%         | ENDURANCE              | [4]      |
| Complete<br>Response (CR)                         | 10%         | 14%         | ENDURANCE              | [4]      |
| MRD Negativity<br>(Post-Induction)                | 27%         | 40%         | Retrospective<br>Study | [2]      |

## **Safety and Tolerability: A Differentiated Profile**



The safety profiles of VRd and KRd are distinct, largely driven by the differing toxicities of bortezomib and carfilzomib. The ENDURANCE trial highlighted these differences, which are crucial for treatment decisions in individual patients.

| Adverse Event<br>(Grade ≥3)                      | VRd                     | KRd | Trial     | Citation |
|--------------------------------------------------|-------------------------|-----|-----------|----------|
| Non-hematologic<br>Toxicities                    | 42%                     | 48% | ENDURANCE | [4]      |
| Peripheral<br>Neuropathy                         | 8%                      | 1%  | ENDURANCE | [4]      |
| Cardiac, Pulmonary, and Renal Events (Composite) | 5%                      | 16% | ENDURANCE | [4]      |
| Dyspnea                                          | More common with KRd    | -   | ENDURANCE | [5]      |
| Hypertension                                     | More common<br>with KRd | -   | ENDURANCE | [5]      |
| Heart Failure                                    | More common with KRd    | -   | ENDURANCE | [5]      |
| Acute Kidney<br>Injury                           | More common<br>with KRd | -   | ENDURANCE | [5]      |

#### **Experimental Protocols**

A clear understanding of the treatment regimens is essential for interpreting the clinical trial data. The dosing and administration schedules for VRd and KRd in the ENDURANCE trial are detailed below.

#### **ENDURANCE (E1A11) Trial Protocol**

Patient Population: The ENDURANCE trial enrolled patients with newly diagnosed symptomatic multiple myeloma.[4] Notably, patients with high-risk features such as del(17p), t(14;16), and



t(14;20) were excluded.[4]

#### Treatment Arms:

- VRd Arm (n=542):[1][4]
  - Bortezomib (V): 1.3 mg/m² on days 1, 4, 8, and 11 (days 1 and 8 for cycles 9-12) of a 3-week cycle for 12 cycles.
  - Lenalidomide (R): 25 mg on days 1 to 14 of a 3-week cycle.
  - Dexamethasone (d): 40 mg on days 1, 2, 4, 5, 8, 9, 11, and 12 of a 3-week cycle.
- KRd Arm (n=545):[1][4]
  - o Carfilzomib (K): 36 mg/m<sup>2</sup> on days 1, 2, 8, 9, 15, and 16 of a 4-week cycle for 9 cycles.
  - Lenalidomide (R): 25 mg daily on days 1 to 21 of a 4-week cycle.
  - Dexamethasone (d): 40 mg weekly.

Following the 36-week induction therapy, patients underwent a second randomization for maintenance therapy with lenalidomide.[1]

### **Visualizing the Comparison**

To further elucidate the clinical trial design and the mechanisms of action, the following diagrams are provided.





Click to download full resolution via product page

Caption: A flowchart of a comparative clinical trial for VRd vs. KRd.





Click to download full resolution via product page

Caption: Key signaling pathways affected by VRd and KRd components.



#### Conclusion

For patients with newly diagnosed standard or intermediate-risk multiple myeloma, the ENDURANCE trial established that VRd remains a standard of care, with comparable efficacy to KRd and a more favorable cardio-renal toxicity profile.[1] However, KRd demonstrated a lower incidence of peripheral neuropathy.[4] Retrospective data suggests that KRd may offer a PFS and OS advantage in high-risk patient populations, though this requires confirmation in prospective, randomized trials.[2][3] The choice between VRd and KRd should be individualized based on patient characteristics, including cytogenetic risk status, age, comorbidities, and tolerance for specific adverse events. The ongoing development of quadruplet therapies, adding monoclonal antibodies to the VRd backbone, is further evolving the frontline treatment paradigm for multiple myeloma.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. Bortezomib, Lenalidomide and Dexamethasone (VRd) vs Carfilzomib, Lenalidomide and Dexamethasone (KRd) as Induction Therapy in Newly Diagnosed Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. ashpublications.org [ashpublications.org]
- 5. Standard of Care for Newly Diagnosed Multiple Myeloma Is Still Bortezomib, Lenalidomide, and Dexamethasone - Oncology Practice Management [oncpracticemanagement.com]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Head-to-Head Battle in Newly Diagnosed Multiple Myeloma: VRd vs. KRd]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577317#vrd-versus-krd-in-newly-diagnosed-myeloma-clinical-trial-results]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com